molecular formula C10H13NO4 B2923263 4,6-Diethoxypyridine-3-carboxylic acid CAS No. 2108312-57-6

4,6-Diethoxypyridine-3-carboxylic acid

Cat. No.: B2923263
CAS No.: 2108312-57-6
M. Wt: 211.217
InChI Key: RDVUQDJAMHARHW-UHFFFAOYSA-N
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Description

4,6-Diethoxypyridine-3-carboxylic acid is a pyridine-based building block of significant interest in medicinal and organic chemistry. As a derivative of nicotinic acid, this compound serves as a versatile precursor for the synthesis of novel pharmacologically active molecules . Its structure, featuring a carboxylic acid group and ethoxy substituents on the pyridine ring, makes it a valuable scaffold for constructing potential enzyme inhibitors and other bioactive agents. Pyridine-3-carboxylic acid derivatives are extensively investigated for their potential as therapeutic agents. Research on analogous compounds has demonstrated promising inhibitory activity against enzymes like α-amylase, a key target in managing type 2 diabetes . Furthermore, such heterocyclic scaffolds are frequently explored for their anti-inflammatory and anti-proliferative properties in various disease models . The specific substitution pattern on the pyridine ring can be tailored to modulate the compound's potency, selectivity, and physicochemical properties, driving the development of new therapeutic leads. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4,6-diethoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-14-8-5-9(15-4-2)11-6-7(8)10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVUQDJAMHARHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethoxypyridine-3-carboxylic acid typically involves the ethoxylation of pyridine derivatives. One common method includes the reaction of 4,6-dichloropyridine-3-carboxylic acid with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by ethoxy groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diethoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 4,6-diformylpyridine-3-carboxylic acid or 4,6-dicarboxypyridine-3-carboxylic acid.

    Reduction: Formation of 4,6-diethoxypyridine-3-methanol or 4,6-diethoxypyridine-3-aldehyde.

    Substitution: Formation of 4,6-diaminopyridine-3-carboxylic acid or 4,6-dithiopyridine-3-carboxylic acid.

Scientific Research Applications

4,6-Diethoxypyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4,6-Diethoxypyridine-3-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites. The ethoxy groups and carboxylic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,6-Diethoxypyridine-3-carboxylic acid (inferred structure) to five analogous pyridine- or pyrimidine-carboxylic acid derivatives, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison of Pyridine-3-Carboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications/Notes
3-Piperidinecarboxylic acid 498-95-3 C₆H₁₁NO₂ 129.16 g/mol Cyclic amine at position 3 Laboratory chemicals
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 188.57 g/mol Cl (position 2), CH₃ (position 6) Intermediate in synthesis
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid 132195-42-7 C₇H₄Cl₂FNO₂ 244.02 g/mol Cl (2,6), F (5), CH₃ (4) Agrochemical intermediates
4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid 2092460-40-5 C₁₃H₁₅NO₂ 217.26 g/mol Cyclopropyl (4,6), CH₃ (2) Research applications (e.g., ligands)
3,4-Dihydroxybenzeneacrylic acid (Caffeic Acid) Not provided C₉H₈O₄ 180.16 g/mol Benzene ring with dihydroxy groups Pharmacological research, antioxidants

Key Observations:

For instance, 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (Cl/F substituents) likely exhibits higher acidity due to inductive effects . Cyclopropyl groups (e.g., in 4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid) introduce steric hindrance, which may affect binding in biological systems or catalytic reactions .

Biological and Industrial Applications Chlorinated derivatives (e.g., CAS 132195-42-7) are often intermediates in agrochemicals due to their stability and reactivity .

Safety and Handling Laboratory-grade pyridine derivatives (e.g., 3-Piperidinecarboxylic acid) are restricted to non-food/drug uses, emphasizing their role as research tools .

Q & A

Basic: What synthetic methodologies are optimal for synthesizing 4,6-Diethoxypyridine-3-carboxylic acid, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach includes:

  • Condensation reactions of substituted aldehydes with aminopyridines, followed by cyclization under acidic or basic conditions.
  • Ethoxylation at positions 4 and 6 using ethyl halides or ethylating agents in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like NaH or K₂CO₃ .
  • Oxidation of intermediates to introduce the carboxylic acid group at position 3, often using KMnO₄ or RuO₄ under controlled pH.

Key factors affecting yield include:

  • Catalyst selection : Palladium or copper catalysts enhance regioselectivity during cyclization.
  • Solvent choice : Polar solvents improve solubility of intermediates but may require strict temperature control to avoid side reactions.
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

Advanced: How can researchers resolve contradictions in bioactivity data reported for 4,6-Diethoxypyridine-3-carboxylic acid across studies?

Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Impurity profiles : Trace solvents or by-products (e.g., unreacted ethyl halides) can confound assays. Validate purity via HPLC (>98%) and mass spectrometry .
  • Assay conditions : Differences in cell lines, pH, or solvent carriers (e.g., DMSO concentration) affect compound stability. Standardize protocols using controls like known inhibitors .
  • Structural analogs : Confirm the compound’s identity through ¹H/¹³C NMR and X-ray crystallography to rule out isomerization or degradation products .

Basic: What analytical techniques are essential for characterizing 4,6-Diethoxypyridine-3-carboxylic acid’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms ethoxy group integration (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), while ¹³C NMR verifies carboxylic acid resonance (~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; compare retention times against standards .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₃NO₄: theoretical 211.0845) and detects fragmentation patterns .

Advanced: How do the ethoxy substituents at positions 4 and 6 influence the compound’s electronic properties and reactivity?

Answer:

  • Electron-donating effects : Ethoxy groups increase electron density on the pyridine ring, enhancing nucleophilic aromatic substitution (e.g., at position 2) but reducing electrophilic reactivity .
  • Steric hindrance : Bulky ethoxy groups at 4 and 6 positions limit access to the carboxylic acid moiety, affecting esterification or amidation kinetics. Computational modeling (DFT) can predict reactive sites .
  • Solubility : Ethoxy groups improve lipophilicity (logP ~1.8), making the compound more soluble in organic solvents but less in aqueous buffers. Adjust co-solvents (e.g., ethanol:water mixtures) for biological assays .

Basic: What safety precautions are critical when handling 4,6-Diethoxypyridine-3-carboxylic acid in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles during weighing .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers or strong bases.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What mechanistic insights guide the design of derivatives for targeted enzyme inhibition?

Answer:

  • Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites (e.g., kinases or carboxylases). The carboxylic acid group often coordinates with Mg²⁺ or Zn²⁺ cofactors .
  • Structure-Activity Relationship (SAR) : Modify the ethoxy chain length or introduce halogens (e.g., Cl at position 5) to enhance binding affinity. Test derivatives via fluorescence-based enzymatic assays .

Basic: How can researchers optimize solubility and stability for in vitro studies?

Answer:

  • pH adjustment : Use buffered solutions (pH 7.4) to stabilize the deprotonated carboxylic acid form.
  • Co-solvents : Employ DMSO (≤0.1%) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage, reconstituting in PBS or cell culture media .

Advanced: What strategies validate the compound’s role in multi-step organic synthesis as a building block?

Answer:

  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling to introduce aryl groups at position 2, leveraging the pyridine ring’s directing effects .
  • Carboxylic acid derivatization : Convert to acyl chlorides (using SOCl₂) for peptide coupling or esterification. Monitor reactivity via TLC or IR spectroscopy (C=O stretch at ~1760 cm⁻¹) .

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